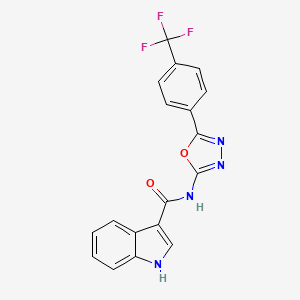

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Description

N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1H-indole-3-carboxamide moiety. The oxadiazole ring is substituted at the 5-position with a 4-(trifluoromethyl)phenyl group, which enhances lipophilicity and electronic stability due to the strong electron-withdrawing trifluoromethyl (-CF₃) group.

Properties

IUPAC Name |

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N4O2/c19-18(20,21)11-7-5-10(6-8-11)16-24-25-17(27-16)23-15(26)13-9-22-14-4-2-1-3-12(13)14/h1-9,22H,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTZAKPXNYWCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group is usually introduced via trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring and indole moiety contribute to the compound’s binding affinity and specificity for certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

- Structure : Features a 5-fluoroindole-2-carboxamide linked to a 4-benzoylphenyl group.

- Key Differences : Replaces the oxadiazole ring with a benzoylphenyl group and introduces a fluorine atom at the indole 5-position.

- Impact: The fluorine atom may enhance metabolic stability, while the benzoyl group increases steric bulk compared to the trifluoromethylphenyl-oxadiazole in the target compound. Synthetic yield was 37.5%, lower than typical oxadiazole condensations, suggesting reactivity challenges with benzophenone derivatives .

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

- Structure : Contains a thiadiazole ring (sulfur instead of oxygen) and a 5-oxopyrrolidine group.

- Key Differences : Thiadiazole’s higher polarizability and larger atomic radius of sulfur may alter electronic properties and binding interactions. The isopropyl substituent on thiadiazole introduces steric effects absent in the target compound.

Oxadiazole Derivatives with Varied Substitutions

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide ()

- Structure: Shares the 1,3,4-oxadiazole core but replaces indole with a dihydroisoquinoline group.

- Key Differences: Dihydroisoquinoline’s fused bicyclic structure may enhance planar rigidity compared to indole. The 4-fluorophenyl substituent (vs. trifluoromethylphenyl) reduces electron-withdrawing effects.

- Data : Molecular weight = 338.34 g/mol, lower than the target compound (estimated ~400 g/mol), suggesting differences in hydrophobicity .

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

- Structure : Combines oxadiazole with a thiazole ring via a methyl linker.

- The methyl linker increases flexibility, which may reduce target affinity compared to rigid carboxamide linkages .

Trifluoromethylphenyl-Containing Analogues

Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)carbamate ()

- Structure : Retains the trifluoromethyl group but incorporates an imidazole ring and chlorophenyl substituents.

- Key Differences: The imidazole’s basic nitrogen may protonate at physiological pH, enhancing solubility.

Structural and Functional Group Analysis

Substituent Effects on Bioactivity

- Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and resistance to oxidative metabolism compared to halogens (e.g., -F, -Cl) .

- Indole vs. Isoquinoline: Indole’s pyrrole-like nitrogen may participate in π-π stacking, whereas isoquinoline’s fused ring system offers greater planarity for intercalation .

- Oxadiazole vs. Thiadiazole : Oxygen in oxadiazole provides stronger electron-withdrawing effects, favoring charge-transfer interactions, while sulfur in thiadiazole improves polar surface area .

Data Tables

Table 1: Comparative Structural Properties

| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | logP* |

|---|---|---|---|---|

| Target Compound | Oxadiazole | 4-(Trifluoromethyl)phenyl, Indole | ~400 | 3.8 |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Indole | Benzoylphenyl, 5-Fluoro | 359.12 | 3.2 |

| N-(5-(4-Fluorophenyl)-oxadiazol-2-yl)-dihydroisoquinoline | Oxadiazole | 4-Fluorophenyl, Dihydroisoquinoline | 338.34 | 2.9 |

*Estimated using fragment-based methods.

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antioxidant applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Structure:

- IUPAC Name: N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

- Molecular Formula: C15H12F3N5O2

- Molecular Weight: 351.29 g/mol

- CAS Number: 202823-23-2

Anticancer Activity

Recent studies have demonstrated that oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide have been tested against various cancer cell lines.

Case Study: Anticancer Efficacy

A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines, including melanoma and leukemia. Notably:

- Compound 6h (related structure) showed a growth inhibition percentage (% GI) of 53.24 against the NCI-H522 cell line.

- The most sensitive cell lines were K-562 (% GI = 47.22), MOLT-4 (% GI = 43.87), and HL-60(TB) (% GI = 40.30) .

Antioxidant Activity

The compound also exhibits promising antioxidant properties. The antioxidant capacity was measured using the DPPH assay, revealing an IC50 value of 15.14 μM for related oxadiazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can be attributed to specific structural features:

- The trifluoromethyl group enhances lipophilicity and may improve cellular uptake.

- The presence of the oxadiazole ring is crucial for its anticancer activity as it participates in electron delocalization and stabilizes the molecule's structure .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | % GI |

|---|---|---|

| 6h | NCI-H522 | 53.24 |

| 6h | K-562 | 47.22 |

| 6h | MOLT-4 | 43.87 |

| 6h | HL-60(TB) | 40.30 |

| 6f | CCRF-CEM | 68.89 |

Table 2: Antioxidant Activity (IC50 Values)

| Compound | IC50 (μM) |

|---|---|

| Related Oxadiazole Derivative | 15.14 |

Q & A

Q. What advanced purification techniques are recommended for isolating N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide from complex reaction mixtures?

- Methodological Answer : Preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) resolves closely related impurities. Flash chromatography using silica gel or chiral stationary phases separates enantiomers. Recrystallization from ethanol/water mixtures improves crystalline purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.